棘孢素

描述

Echinosporin, also known as XK-213, is an antibiotic that can be isolated from the Amycolatopsis strain . It belongs to the echinocandins, a clinically important class of non-ribosomal antifungal lipopeptides produced by filamentous fungi . Due to their complex structure, echinocandin antifungal agents are manufactured semisynthetically .

Synthesis Analysis

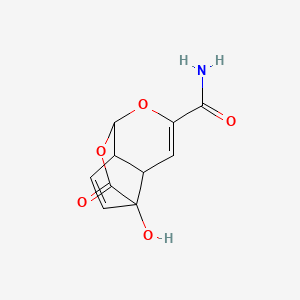

The synthesis of Echinosporin was reported by Smith and co-workers in 1989 . The synthesis relies on an [2+2] photocycloaddition and an oxidation–cyclobutanol fragmentation tactic . The final product, Echinosporin, is obtained via an intramolecular Mitsunobu reaction .Molecular Structure Analysis

Echinosporin has a unique tricyclic acetal-lactone structure . Echinocandins, the group to which Echinosporin belongs, are characterized by numerous hydroxylated non-proteinogenic amino acids . They have a distinctive cyclic lipopeptide structure assembled by a non-ribosomal peptide synthase (NRPS) .Chemical Reactions Analysis

The development of optimized echinocandin structures, including Echinosporin, is closely connected to their biosynthesis . This involves enormous efforts in industrial research and development including fermentation, classical mutagenesis, isotope labeling, and chemical synthesis .Physical And Chemical Properties Analysis

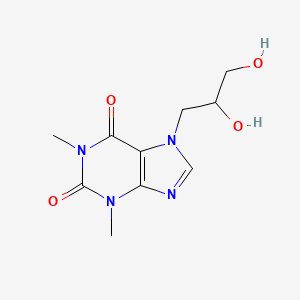

Echinosporin is a water-soluble white solid composed of C10H9NO5 . More detailed physical and chemical properties might be available in its Material Safety Data Sheet .科学研究应用

- Echinosporin, isolated from the Amycolatopsis strain, exhibits potent antifungal activity against root-rot pathogens of Panax notoginseng . These pathogens include Fusarium oxysporum , Fusarium solani , Alternaria panax , and Phoma herbarum .

- Amycolatopsis strains, including the one producing echinosporin, offer novel bioactive molecules with therapeutic potential .

Antifungal Activity Against Root-Rot Pathogens

Less Explored Genera of Actinomycetes

Clinical Antibiotics from Amycolatopsis

Structural Diversity and SAR (Structure-Activity Relationships)

作用机制

Target of Action

Echinosporin, a member of the echinocandin class of antifungal agents, primarily targets the 1,3-β-D-glucan synthase , an enzyme required for cell wall biosynthesis in fungi . This enzyme plays a crucial role in maintaining the structural integrity of the fungal cell wall.

Mode of Action

Echinosporin exerts its antifungal effects by strongly inhibiting the 1,3-β-D-glucan synthase . This inhibition disrupts the synthesis of glucan, a critical component of the fungal cell wall, leading to cell wall instability and ultimately, cell death .

Biochemical Pathways

The primary biochemical pathway affected by echinosporin is the glucan synthesis pathway in fungi . By inhibiting 1,3-β-D-glucan synthase, echinosporin disrupts this pathway, preventing the formation of a stable cell wall and leading to the death of the fungal cell .

Pharmacokinetics

Like other echinocandins, it is likely that echinosporin has a complex structure characterized by numerous hydroxylated non-proteinogenic amino acids This complexity may influence its ADME (Absorption, Distribution, Metabolism, and Excretion) properties and bioavailability

Result of Action

The primary result of echinosporin’s action is the death of fungal cells . By inhibiting 1,3-β-D-glucan synthase and disrupting the glucan synthesis pathway, echinosporin causes instability in the fungal cell wall, leading to cell death .

Action Environment

The action of echinosporin can be influenced by various environmental factors. For instance, the production of echinosporin is carried out by filamentous fungi of the classes Leotiomycetes and Eurotiomycetes . The growth conditions of these fungi, such as temperature, pH, and nutrient availability, could potentially affect the production and efficacy of echinosporin.

安全和危害

未来方向

The future directions of Echinosporin research could involve the development of optimized echinocandin structures, which is closely connected to their biosynthesis . Genetic methods for engineering biosynthesis have recently become available, which could lead to advancements in the production of Echinosporin and other echinocandins .

属性

IUPAC Name |

(1S,4S,7R,8S)-4-hydroxy-3-oxo-2,11-dioxatricyclo[5.4.0.04,8]undeca-5,9-diene-10-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO5/c11-7(12)6-3-5-4-1-2-10(5,14)9(13)16-8(4)15-6/h1-5,8,14H,(H2,11,12)/t4-,5+,8+,10+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXSZHYWOGQJUST-YYZSKVJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2(C3C1C(OC(=C3)C(=O)N)OC2=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C[C@@]2([C@@H]3[C@@H]1[C@@H](OC(=C3)C(=O)N)OC2=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Echinosporin | |

CAS RN |

79127-35-8 | |

| Record name | Echinosporin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079127358 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

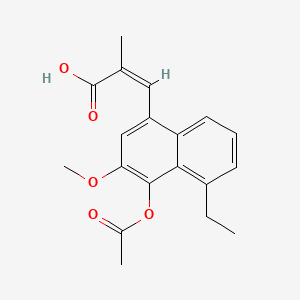

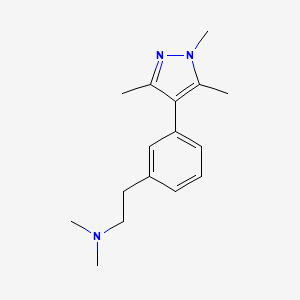

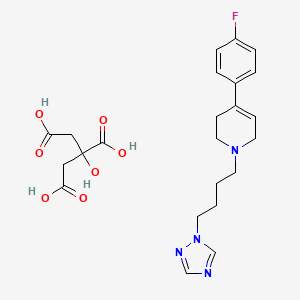

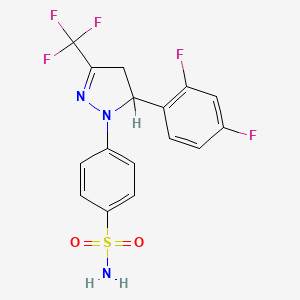

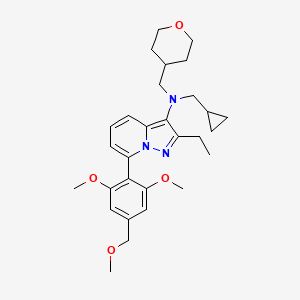

Feasible Synthetic Routes

Q & A

Q1: What is Echinosporin and where is it found?

A1: Echinosporin is a natural antibiotic with antitumor activity. It was first isolated from the bacterium Streptomyces echinosporus MK-213. [] It has also been found in other Streptomyces species like S. erythraeus [] and marine-derived S. albogriseolus. [] Recently, echinosporin derivatives were isolated from the lichen-associated bacterium Amycolatopsis hippodromi. []

Q2: What is the molecular structure of Echinosporin?

A2: Echinosporin possesses a unique tricyclic acetal-lactone structure. Its chemical formula is C10H9NO5 and its molecular weight is 223.18 g/mol. [, ] The molecule has a fused tricyclic structure composed of two six-membered rings and one five-membered ring. []

Q3: How does Echinosporin exert its antitumor effects?

A3: While the exact mechanism is not fully understood, research suggests that Echinosporin inhibits the colony formation of HeLa S3 cells. [] Additionally, it hinders DNA, RNA, and protein synthesis in these cells. [] Further studies have indicated its potential as a cell cycle inhibitor and apoptosis inducer. []

Q4: What types of cancer cells have shown sensitivity to Echinosporin?

A4: In vitro and in vivo studies have shown Echinosporin to be active against several rodent tumor models, including leukemia P388, P388/VCR, and fibrosarcoma Meth 1. [] It also exhibited moderate activity against melanoma B16 and sarcoma 180. [] Further research has explored its activity against chronic myeloid leukemia K562 and colorectal adenocarcinoma HCT-15 cells. []

Q5: Are there any known resistance mechanisms to Echinosporin?

A5: Currently, there is limited information available regarding specific resistance mechanisms to Echinosporin. Further research is necessary to explore this aspect.

Q6: Has Echinosporin been investigated in clinical trials for cancer treatment?

A6: While Echinosporin has shown promising antitumor activity in preclinical studies, it has not yet progressed to clinical trials. Further research is needed to evaluate its safety and efficacy in humans.

Q7: What is the biosynthetic pathway of Echinosporin?

A7: Research indicates that Echinosporin biosynthesis occurs through a novel branch of the shikimate pathway. Chorismate acts as a key intermediate in this pathway. [, ] Interestingly, this pathway diverges from the typical aromatic compound production of the shikimate pathway, leading to the formation of the non-aromatic Echinosporin. []

Q8: Have there been any attempts to synthesize Echinosporin?

A9: Yes, several total syntheses of Echinosporin have been achieved. One approach utilized an asymmetric [2+2]-photocycloaddition of dihydrofuran acetonide to 2-cyclopentenone. [, ] Another method employed a Padwa [3+2]-cycloadditive elimination reaction of allenylsulfone with a D-glucose-derived enone. [] These successful syntheses have enabled the determination of the absolute configuration of Echinosporin. [, ]

Q9: How stable is Echinosporin under various conditions?

A9: The available research does not provide detailed information about the stability of Echinosporin under different conditions. Further studies are needed to assess its stability profile, which is crucial for formulation development and storage.

Q10: Has the environmental impact of Echinosporin been studied?

A10: The available research does not provide insights into the environmental impact and degradation of Echinosporin. This area requires further investigation, particularly if the compound is to be considered for large-scale production and application.

Q11: Are there any known alternatives or substitutes for Echinosporin?

A14: While several other compounds isolated from Streptomyces species possess antitumor activity, [, ] direct comparisons with Echinosporin regarding performance, cost, and impact are not detailed in the provided abstracts.

Q12: What is the historical context and significance of Echinosporin research?

A16: The discovery of Echinosporin and its subsequent characterization represent significant milestones in the search for novel antitumor agents. [] Although research is ongoing, the unique structure and biosynthetic pathway of this compound make it an intriguing subject for further investigation. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-{4-[2-(5-Methylfuran-2-yl)quinoline-4-carbonyl]piperazin-1-yl}ethan-1-one](/img/structure/B1671009.png)

![(E)-1-[(1S)-1-(4-Fluorophenyl)ethyl]-3-[3-methoxy-4-(4-methyl-1H-imidazol-1-YL)benzylidene]piperidin-2-one](/img/structure/B1671010.png)

![3-(2-Mercaptoethyl)-[1,1'-biphenyl]-2,3'-dicarboxylic acid](/img/structure/B1671011.png)

![Sodium;1-[4-(1,3-benzodioxol-5-ylmethylamino)-6-chloroquinazolin-2-yl]piperidine-4-carboxylate](/img/structure/B1671016.png)